molecular formula C22H19NO4S3 B11036389 1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone

1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone

Cat. No.: B11036389
M. Wt: 457.6 g/mol
InChI Key: LBRWOQLOMBDIBK-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone is a complex organic compound with a unique structure that includes multiple heterocyclic rings and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone involves multiple steps, starting from simpler precursor molecules. One common approach involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate, followed by further cyclization and functionalization steps . The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonates, thiols, and substituted derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, protein binding, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone is unique due to its combination of multiple heterocyclic rings and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H19NO4S3

Molecular Weight

457.6 g/mol

IUPAC Name

1-(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-2-phenoxyethanone

InChI

InChI=1S/C22H19NO4S3/c1-22(2)20-19(21(28)30-29-20)14-10-16-17(26-9-8-25-16)11-15(14)23(22)18(24)12-27-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3

InChI Key

LBRWOQLOMBDIBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC4=C(C=C3N1C(=O)COC5=CC=CC=C5)OCCO4)C(=S)SS2)C

Origin of Product

United States

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